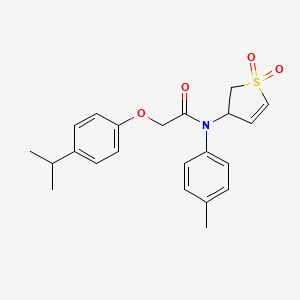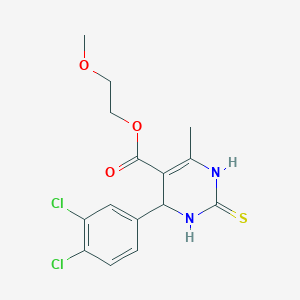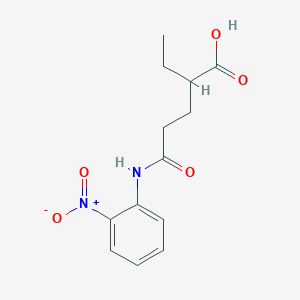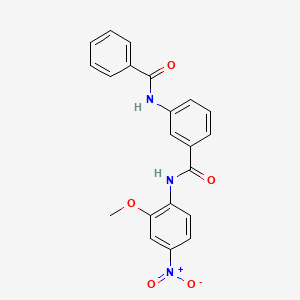![molecular formula C22H27N3O2S B4050807 3-butoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4050807.png)
3-butoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Descripción general
Descripción
3-butoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-butoxy-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is 397.18239829 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds featuring similar structural motifs to "3-butoxy-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide" are subjects of synthesis and structural characterization studies. These investigations often aim to elucidate the chemical properties and reactivity of novel organic compounds. For instance, research on the synthesis and spectroscopic characterization, including mass spectrometry and crystal structure analysis, of N-substituted benzamides highlights the importance of structural elucidation in understanding compound properties (Saeed et al., 2010).
Antimicrobial Activity
Several synthesized compounds with benzamide components have been evaluated for their antimicrobial properties, suggesting a potential research application of "3-butoxy-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide" in the development of new antimicrobial agents. For example, derivatives of quinazolinones and other benzamide-related compounds have been screened for antibacterial and antifungal activities, indicating the role of such structures in medicinal chemistry and drug discovery (Naganagowda & Petsom, 2011).
Polymer Synthesis
Compounds with functionalities similar to the target compound may also find applications in polymer science. Research into the synthesis and properties of polyamides based on specific organic building blocks, such as ether-carboxylic acids or ether amines derived from phenolic compounds, demonstrates the utility of complex organic molecules in creating materials with desirable thermal stability and solubility properties (Hsiao et al., 2000).
Advanced Material Applications
The structural components of "3-butoxy-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide" might be conducive to research in advanced materials, such as those exhibiting unique optical properties. Studies on compounds with naphthalimide and benzamide units have uncovered aggregation-enhanced emission and multi-stimuli-responsive properties, showcasing the potential of such molecules in the development of novel luminescent materials (Srivastava et al., 2017).
Propiedades
IUPAC Name |
3-butoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-2-3-15-27-18-10-8-9-17(16-18)21(26)24-22(28)23-19-11-4-5-12-20(19)25-13-6-7-14-25/h4-5,8-12,16H,2-3,6-7,13-15H2,1H3,(H2,23,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLYFOTTZSCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B4050727.png)

![4-methoxyphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4050757.png)
![4-[3-(4-methoxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4050761.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(3,3-diethoxypropyl)-4(3H)-quinazolinone](/img/structure/B4050774.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4050795.png)


![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzamide](/img/structure/B4050813.png)
![(5E)-3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4050821.png)

![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4050836.png)

